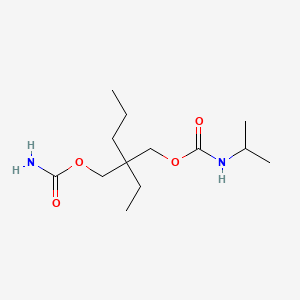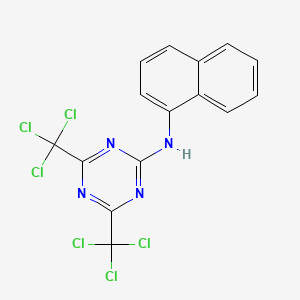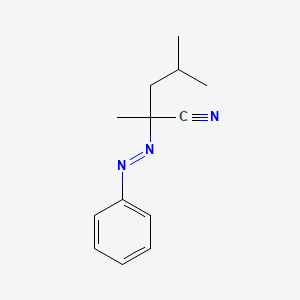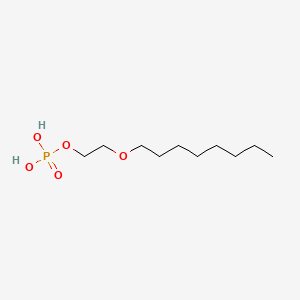
2-(Octyloxy)ethyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polyethylene glycol octyl ether dihydrogen phosphate is a compound that combines the properties of polyethylene glycol, octyl ether, and dihydrogen phosphate. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where both hydrophilic and hydrophobic interactions are required.
准备方法
Synthetic Routes and Reaction Conditions: Polyethylene glycol octyl ether dihydrogen phosphate is synthesized through the reaction of polyethylene glycol with octyl alcohol, followed by phosphorylation. The reaction typically involves the following steps:
Esterification: Polyethylene glycol reacts with octyl alcohol in the presence of an acid catalyst to form polyethylene glycol octyl ether.
Phosphorylation: The resulting polyethylene glycol octyl ether is then reacted with phosphoric acid or a phosphorylating agent under controlled conditions to introduce the dihydrogen phosphate group.
Industrial Production Methods: Industrial production of polyethylene glycol octyl ether dihydrogen phosphate involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反应分析
Types of Reactions: Polyethylene glycol octyl ether dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The ether and phosphate groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common due to the stability of the ether and phosphate groups.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the ether and phosphate groups.
Reduction: Reduced forms of the compound, though less common.
Substitution: Substituted derivatives where the phosphate group is replaced by other functional groups.
科学研究应用
Polyethylene glycol octyl ether dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments to enhance solubility and stability of biomolecules.
Medicine: Utilized in drug delivery systems to improve the bioavailability and stability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
作用机制
The mechanism of action of polyethylene glycol octyl ether dihydrogen phosphate is primarily based on its surfactant properties. The compound reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. It interacts with molecular targets through hydrophilic and hydrophobic interactions, facilitating the formation of micelles and other colloidal structures. These interactions are crucial in applications such as drug delivery, where the compound helps in the encapsulation and transport of hydrophobic drugs.
相似化合物的比较
Polyethylene glycol octyl ether dihydrogen phosphate can be compared with other similar compounds, such as:
Polyethylene glycol monooctyl ether: Similar surfactant properties but lacks the phosphate group, making it less effective in certain applications.
Polyethylene glycol dimethyl ether: Another surfactant with different hydrophilic-lipophilic balance (HLB) values, affecting its solubility and application range.
Polyethylene glycol stearyl ether: Contains a longer hydrophobic chain, providing different surfactant properties and applications.
Uniqueness: The presence of both the octyl ether and dihydrogen phosphate groups in polyethylene glycol octyl ether dihydrogen phosphate provides a unique combination of hydrophilic and hydrophobic properties, making it highly versatile in various applications.
属性
CAS 编号 |
31800-88-1 |
|---|---|
分子式 |
C10H23O5P |
分子量 |
254.26 g/mol |
IUPAC 名称 |
2-octoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O5P/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI 键 |
LAMZJBOHVLFABB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOCCOP(=O)(O)O |
相关CAS编号 |
31800-88-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


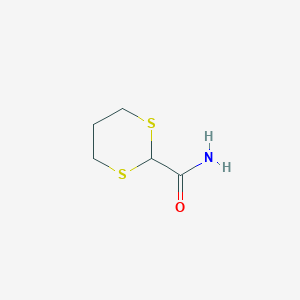
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
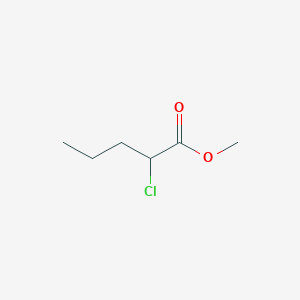
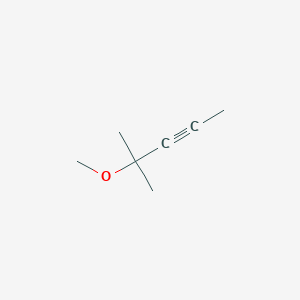
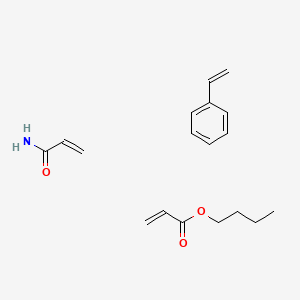
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
